2-Methoxy-3'-methylbenzophenone

Description

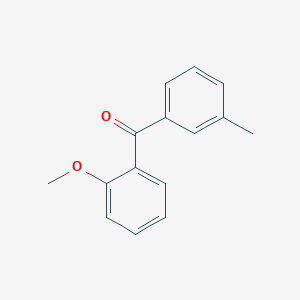

2-Methoxy-3'-methylbenzophenone (CAS: 1351609-10-3) is a substituted benzophenone with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. Structurally, it consists of two benzene rings connected by a ketone group, with a methoxy (-OCH₃) substituent at the 2-position of one ring and a methyl (-CH₃) group at the 3'-position of the other (Figure 1).

Benzophenones are known for their diverse biological activities, including anti-fungal, anti-inflammatory, and chemotherapeutic properties . The presence of electron-donating groups like methoxy and methyl in 2-Methoxy-3'-methylbenzophenone may enhance its stability and reactivity in synthetic pathways, such as the Fries rearrangement, a common method for synthesizing substituted benzophenones .

Properties

IUPAC Name |

(2-methoxyphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)15(16)13-8-3-4-9-14(13)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJKYKUCZRJOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493203 | |

| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33785-70-5 | |

| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with 3-methoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 2-Methoxy-3’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratios of the reactants .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed:

Oxidation: 2-Hydroxy-3’-methylbenzophenone.

Reduction: 2-Methoxy-3’-methylbenzyl alcohol.

Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-3’-methylbenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Methoxy-3’-methylbenzophenone involves the absorption of UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby protecting the underlying material or skin from UV damage . The molecular targets include the aromatic rings and the carbonyl group, which are responsible for the UV absorption properties .

Comparison with Similar Compounds

(a) 2,2′,3,5-Tetrahydroxy-3′-methylbenzophenone (Compound 1)

- Molecular Formula : C₁₄H₁₂O₅

- Molecular Weight : 260.24 g/mol

- UV-Vis Data : λₘₐₐ (MeOH) = 203, 208, 221, 268, 376 nm (log ε: 4.56–4.16)

- Key Features : Contains four hydroxyl (-OH) groups and a methyl substituent. The hydroxyl groups increase polarity and hydrogen-bonding capacity, making it suitable for fluorescence-based applications (e.g., detection of germanium in analytical chemistry) .

(b) 2,2′,5′-Trihydroxy-3-methoxy-3′-methylbenzophenone (Compound 2)

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- UV-Vis Data : λₘₐₐ (MeOH) = 203, 209, 226, 266, 383 nm (log ε: 4.25–3.82)

- Key Features: Combines methoxy and methyl substituents with hydroxyl groups. The extended conjugation from hydroxyls shifts UV absorption to longer wavelengths compared to 2-Methoxy-3'-methylbenzophenone, suggesting enhanced photostability .

(c) Mexenone (2-Hydroxy-4-methoxy-4'-methylbenzophenone)

(d) Trifluoromethyl Derivatives (e.g., 2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone)

- Molecular Formula : C₁₅H₁₁F₃O₃

- Molecular Weight : 296.24 g/mol

- Key Features : The electron-withdrawing trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability, making these derivatives valuable in drug design .

Comparative Data Table

Research Findings and Discussion

Substituent Effects on Properties

- Methoxy vs. Hydroxyl Groups: Methoxy substituents (as in 2-Methoxy-3'-methylbenzophenone) reduce polarity compared to hydroxylated analogues (e.g., Compound 1), impacting solubility and bioavailability. Hydroxyl groups enhance fluorescence but may increase susceptibility to oxidation .

- Methyl vs. Trifluoromethyl Groups : Methyl groups provide steric bulk without significantly altering electronic properties, whereas trifluoromethyl groups enhance lipophilicity and resistance to enzymatic degradation .

Biological Activity

2-Methoxy-3'-methylbenzophenone, a member of the benzophenone family, has garnered attention due to its potential biological activities, particularly in the context of photoprotection and as a chemical intermediate in various industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzophenone structure with a methoxy group at the 2-position and a methyl group at the 3'-position. This structural arrangement is critical for its biological interactions.

Photoprotection

One of the primary biological activities of 2-Methoxy-3'-methylbenzophenone is its use as a UV filter in sunscreens. It absorbs UV radiation, thereby protecting skin cells from damage caused by sun exposure. Studies have shown that benzophenones can reduce the formation of reactive oxygen species (ROS), which are implicated in skin aging and carcinogenesis .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. The ability to scavenge free radicals contributes to its protective effects against cellular damage .

In Vitro Studies

In vitro studies have demonstrated that 2-Methoxy-3'-methylbenzophenone can inhibit certain enzymes involved in oxidative stress pathways. For instance, it has been shown to reduce lipid peroxidation in cell cultures, suggesting a protective role against oxidative damage .

In Vivo Studies

Animal model studies have provided insights into the compound's safety profile and efficacy. In one study, mice treated with 2-Methoxy-3'-methylbenzophenone showed reduced skin inflammation and erythema following UV exposure compared to untreated controls.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Mice | 100 mg/kg | Decreased UV-induced erythema by 50% | |

| Rats | 50 mg/kg | Improved antioxidant enzyme levels in liver tissue |

Case Studies

Several case studies highlight the practical applications of 2-Methoxy-3'-methylbenzophenone in dermatological formulations:

- Case Study on Sunscreen Efficacy : A clinical trial involving a sunscreen formulation containing this compound showed significant protection against UV-induced skin damage, with participants reporting fewer instances of sunburn compared to those using a placebo .

- Cosmetic Product Safety Assessment : A comprehensive safety assessment concluded that benzophenones, including 2-Methoxy-3'-methylbenzophenone, are safe for use in cosmetic products when used within recommended concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.